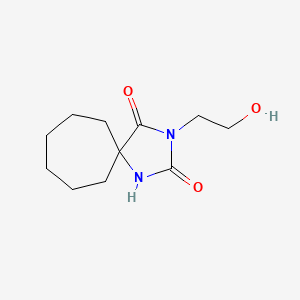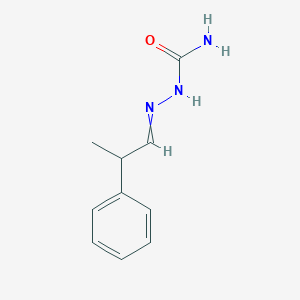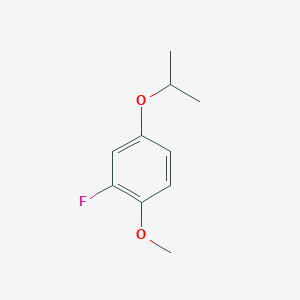
Ethyl 2,3-difluoro-4-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,3-difluoro-4-hydroxybenzoate: is an organic compound with the molecular formula C9H8F2O3 It is a derivative of benzoic acid, where the benzene ring is substituted with two fluorine atoms at the 2 and 3 positions, a hydroxyl group at the 4 position, and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,3-difluoro-4-hydroxybenzoate typically involves the esterification of 2,3-difluoro-4-hydroxybenzoic acid. One common method is the Fischer esterification, where the acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the purification process might involve techniques like distillation or crystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2,3-difluoro-4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of 2,3-difluoro-4-hydroxybenzaldehyde or 2,3-difluoro-4-hydroxybenzoic acid.
Reduction: Formation of ethyl 2,3-difluoro-4-hydroxybenzyl alcohol.
Substitution: Formation of derivatives with substituted functional groups at the fluorine positions.
Applications De Recherche Scientifique
Ethyl 2,3-difluoro-4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 2,3-difluoro-4-hydroxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets, making it a valuable tool in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Methyl 2,3-difluoro-4-hydroxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
2,3-Difluoro-4-hydroxybenzoic acid: The parent acid form without the ester group.
Ethyl 2,3-difluoro-4-methoxybenzoate: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness: this compound is unique due to the combination of its ester and hydroxyl functional groups along with the fluorine substitutions. This combination imparts distinct chemical reactivity and potential biological activity, making it a compound of interest for various applications.
Propriétés
Formule moléculaire |
C9H8F2O3 |
|---|---|
Poids moléculaire |
202.15 g/mol |
Nom IUPAC |
ethyl 2,3-difluoro-4-hydroxybenzoate |
InChI |
InChI=1S/C9H8F2O3/c1-2-14-9(13)5-3-4-6(12)8(11)7(5)10/h3-4,12H,2H2,1H3 |
Clé InChI |
GGNNMUQIHSFKKN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=C(C=C1)O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Perfluoro-n-[1,2,3,4-13C4]-octanoic acid](/img/structure/B14758538.png)
![N1-[6,7-Dichloro-3-(2-phenylethenyl)-2-quinoxalinyl]-N1,N3,N3-trimethyl-1,3-propanediamine](/img/structure/B14758546.png)

![2,6-Ditert-butyl-4-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B14758557.png)
![1-(2-{4-[(Diethylamino)methyl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14758595.png)

![Naphtho[2,3-c]pentaphene](/img/structure/B14758611.png)
